An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active compounds. Its structural integrity is paramount for the successful development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR chemical shifts for this compound, offering a valuable resource for its identification and characterization. The predictions are based on the analysis of structurally analogous compounds and established principles of NMR spectroscopy.
Predicted ¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate. These predictions are derived from the analysis of similar chemical structures and are intended to serve as a guide for spectral interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 - 11.5 | Broad Singlet | 1H | -NH - (Carbamate) |
| ~7.20 | Singlet | 1H | Thiazole CH |
| ~3.85 | Singlet | 2H | -CH ₂-NH₂ |
| ~2.5 - 3.5 | Broad Singlet | 2H | -CH₂-NH ₂ |
| 1.48 | Singlet | 9H | -C(CH ₃)₃ |
Note: The chemical shifts of NH protons are concentration and temperature-dependent and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~160.0 | Thiazole C 2 |
| ~152.5 | C =O (Carbamate) |
| ~145.0 | Thiazole C 4 |
| ~125.0 | Thiazole C 5 |
| ~79.0 | -C (CH₃)₃ |
| ~40.0 | -C H₂-NH₂ |
| ~28.0 | -C(C H₃)₃ |
Spectral Analysis and Rationale
The predicted chemical shifts are based on the additive effects of the different functional groups within the molecule. Below is a detailed rationale for the predicted values:
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¹H NMR Spectrum:
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-NH- (Carbamate) (~10.5 - 11.5 ppm): The carbamate proton is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the thiazole ring, appearing as a broad singlet at a low field. In some instances, this peak can be broad and may not be easily observable.
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Thiazole CH (~7.20 ppm): The single proton on the thiazole ring at position 4 is in an electron-deficient environment, leading to a downfield chemical shift. Its multiplicity is a singlet as there are no adjacent protons to couple with. For 2-amino-4-phenylthiazole, the thiazole proton appears at 6.98 ppm[1].
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-CH₂-NH₂ (~3.85 ppm): The methylene protons of the aminomethyl group are adjacent to an electron-withdrawing thiazole ring and a nitrogen atom. This environment causes a downfield shift. They are expected to appear as a singlet, assuming no significant coupling to the amine protons.
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-NH₂ (~2.5 - 3.5 ppm): The protons of the primary amine are typically observed as a broad singlet. Their chemical shift is highly variable and depends on the solvent, concentration, and temperature.
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-C(CH₃)₃ (1.48 ppm): The nine equivalent protons of the tert-butyl group are highly shielded and appear as a characteristic sharp singlet in the upfield region of the spectrum. This is a hallmark of the Boc-protecting group[2]. For various tert-butyl carbamates, this signal consistently appears around 1.4-1.5 ppm[3].
-
-
¹³C NMR Spectrum:
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Thiazole C2 (~160.0 ppm): The carbon atom at position 2 of the thiazole ring is bonded to two nitrogen atoms and a sulfur atom, resulting in a significant downfield shift. In 2-aminothiazole derivatives, this carbon typically resonates in the range of 168-170 ppm[1]. The carbamate substituent will influence this shift.
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C=O (Carbamate) (~152.5 ppm): The carbonyl carbon of the carbamate group is deshielded and is expected to appear in the typical range for carbamate carbonyls. For various tert-butyl carbamates, this signal is observed around 152-156 ppm[3].
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Thiazole C4 (~145.0 ppm): This carbon is part of the C=N bond of the thiazole ring and is deshielded.
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Thiazole C5 (~125.0 ppm): The carbon at position 5, bearing the aminomethyl substituent, is expected to be more shielded compared to C4.
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-C(CH₃)₃ (~79.0 ppm): The quaternary carbon of the tert-butyl group typically resonates around 79-81 ppm in Boc-protected compounds[3].
-
-CH₂-NH₂ (~40.0 ppm): The methylene carbon, being attached to the thiazole ring and a nitrogen atom, will be deshielded. The chemical shift for an aminomethyl group on a benzene ring is around 46 ppm[4].
-
-C(CH₃)₃ (~28.0 ppm): The three equivalent methyl carbons of the tert-butyl group are highly shielded and appear in the upfield region of the spectrum, typically around 28 ppm[3].
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Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate.
1. Sample Preparation:
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Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean, dry vial. DMSO-d₆ is often a good choice for this compound due to its ability to dissolve polar compounds and the downfield shift of the residual water peak.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
¹H NMR Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 32 scans are typically sufficient.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0-200 ppm.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Perform baseline correction.
-
Reference the spectrum. For ¹H NMR, the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) can be used. For ¹³C NMR, the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used for referencing.
Structural Confirmation Workflow
A systematic approach is crucial for the unambiguous structural confirmation of a synthesized molecule. The following diagram illustrates a typical workflow involving NMR spectroscopy.
Caption: Structure of Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate.
References
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